molecular formula C9H8N2O B2689342 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde CAS No. 1314969-59-9

1-methyl-1H-1,3-benzodiazole-4-carbaldehyde

Cat. No.: B2689342
CAS No.: 1314969-59-9
M. Wt: 160.176
InChI Key: WYODQVTZJOWTCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde typically involves the cyclization of N-methyl-o-phenylenediamine with formic acid or its derivatives. One common method includes dissolving N-methyl-o-phenylenediamine in an aqueous solution of formic acid and heating the mixture under reflux conditions . After cooling, the product is isolated through filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,3-benzodiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: 1-Methyl-1H-1,3-benzodiazole-4-carboxylic acid.

    Reduction: 1-Methyl-1H-1,3-benzodiazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function . The exact molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

    1H-Benzimidazole-4-carboxaldehyde: Similar structure but lacks the methyl group at the nitrogen atom.

    2-Methyl-1H-benzimidazole-4-carbaldehyde: Similar structure with a methyl group at the 2-position instead of the 1-position.

Uniqueness: 1-Methyl-1H-1,3-benzodiazole-4-carbaldehyde is unique due to the presence of the methyl group at the nitrogen atom, which can influence its reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

1-methylbenzimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-6-10-9-7(5-12)3-2-4-8(9)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYODQVTZJOWTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314969-59-9
Record name 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde
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